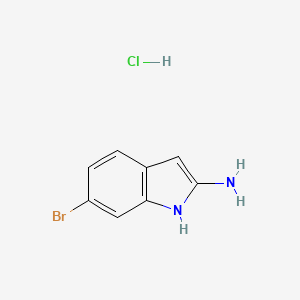

2-氨基-6-溴吲哚盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-bromoindole hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of similar compounds. For instance, 2-amino-6-bromopyridine, a compound mentioned in the second paper, is an important intermediate in pharmaceutical and chemical industries, suggesting that 2-amino-6-bromoindole hydrochloride may also have significant applications in these fields .

Synthesis Analysis

The synthesis of 2-amino-6-bromopyridine, a compound structurally related to 2-amino-6-bromoindole hydrochloride, involves several steps starting from 2-amino-6-methylpyridine. The process includes diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this synthesis is 34.6%, and the structure of the product was confirmed using IR and ^1H NMR spectroscopy . This information could be extrapolated to suggest that the synthesis of 2-amino-6-bromoindole hydrochloride might follow a similar pathway with modifications to accommodate the indole structure.

Molecular Structure Analysis

While the molecular structure of 2-amino-6-bromoindole hydrochloride is not directly analyzed in the provided papers, the structure of 2-amino-6-bromopyridine was confirmed using spectroscopic methods such as IR and ^1H NMR . These techniques are crucial for determining the molecular structure and could similarly be applied to analyze 2-amino-6-bromoindole hydrochloride.

Chemical Reactions Analysis

The first paper discusses the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid . This reaction is carried out in an ionic liquid medium, which avoids the use of volatile and toxic solvents. The reaction shows a high selectivity (100%) and a good yield (75%). Although this reaction is not for 2-amino-6-bromoindole hydrochloride, it demonstrates the reactivity of brominated amino compounds in electrochemical reactions, which could be relevant for understanding the chemical behavior of 2-amino-6-bromoindole hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-bromoindole hydrochloride are not detailed in the provided papers. However, the synthesis and characterization of 2-amino-6-bromopyridine suggest that similar analytical methods could be used to determine these properties for 2-amino-6-bromoindole hydrochloride. The use of ionic liquids as a reaction medium, as mentioned in the first paper, could also influence the physical properties of the reaction products, which may be an area of interest for further study .

科学研究应用

抗氧化性质:溴吲哚,包括类似于2-氨基-6-溴吲哚盐酸盐的衍生物,已被研究其抗氧化活性。一项研究从海螂螺类软体动物Drupella fragum中分离出溴吲哚,并评估了它们的抗氧化潜力,发现其中一种化合物具有强抗氧化活性 (Ochi et al., 1998)。

化学合成和反应:研究已探索了各种吲哚的溴化反应,包括使用N-溴代琥珀酰亚胺对2-溴吲哚进行溴化。这项研究深入探讨了溴吲哚的合成及其反应,包括溴吲哚烯的形成及其后续转化 (Hino et al., 1977)。

海绵衍生物:一项关于海绵Pseudosuberites hyalinus的研究确定了新的6-溴吲哚,包括分离出6-溴吲哚基-3-乙腈和相关衍生物。这些发现突显了海洋生物中溴吲哚化合物的存在和合成 (Rasmussen et al., 1993)。

钯催化反应:对溴吲哚,包括6-溴吲哚的钯催化羰基化反应已经进行,无需保护基。这个过程使得吲哚羧酸衍生物的合成成为可能,并在中枢神经系统活性化合物的合成中具有重要意义 (Kumar et al., 2004)。

化学选择性和不对称反应:一项研究探讨了基于L-氨基酸的催化剂用于对3-溴氧吲哚进行对映选择性羧化的研究,从而导致有价值的3-取代-3-羟基-2-氧吲哚的合成。这项研究突显了溴吲哚在不对称合成中的潜力 (Bai et al., 2015)。

未来方向

Indole derivatives, including 2-Amino-6-bromoindole hydrochloride, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They can be used in various applications, including the treatment of diseases, food industry, perfumery, and more .

属性

IUPAC Name |

6-bromo-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANJIUUCPNPHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)

![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)

![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)

![7-Amino-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2557835.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)